N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide involves several steps, including the formation of a thiophene sulfonamide derivative. The synthetic route typically involves the reaction of a naphthalene derivative with a thiophene sulfonamide under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IRE1α endonuclease and its effects on cellular processes.
Biology: Employed in research to understand the role of IRE1α in the unfolded protein response and its implications in diseases like cancer.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its selective cytotoxicity towards cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRE1α endonuclease.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide involves the selective inhibition of IRE1α endonuclease. This inhibition prevents the splicing of XBP-1 mRNA, which is a crucial step in the unfolded protein response pathway. By inhibiting this pathway, this compound can induce cytotoxic and cytostatic effects in cancer cells, leading to their selective death .
Comparison with Similar Compounds
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide is unique in its selective inhibition of IRE1α endonuclease. Similar compounds include other IRE1α inhibitors, but this compound stands out due to its specific molecular structure and high selectivity. Some similar compounds include:
CID 2632: Another IRE1α inhibitor with different structural properties.
CID 6540461: A compound with similar inhibitory effects but different molecular targets.
CID 5362065: An inhibitor with broader activity against multiple endonucleases.
This compound’s uniqueness lies in its specific inhibition of IRE1α and its potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,16H/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXKGDNZANYAPX-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C\NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.